(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester
Overview
Description
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester typically involves the reaction of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the ester to the corresponding boronic acid.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include alcohols, boronic acids, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester involves its ability to form stable complexes with various catalysts, facilitating the formation of carbon-carbon bonds. The boronic ester functional group interacts with palladium catalysts to form reactive intermediates that undergo cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester is unique due to its specific structural features that allow for selective reactivity in cross-coupling reactions. The presence of the tert-butyldimethylsilyloxy group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions .
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-11H,12H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURLZJMKOVITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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